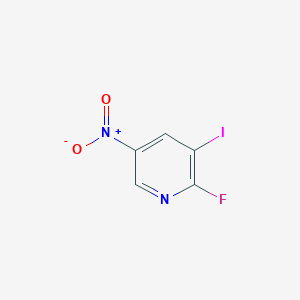

2-Fluoro-3-iodo-5-nitropyridine

Description

Significance of Polyfunctionalized Pyridine (B92270) Scaffolds in Modern Chemical Synthesis

The pyridine ring, a nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry and materials science. rsc.orgresearchgate.netresearchgate.net Its presence in numerous FDA-approved drugs underscores its importance as a "privileged scaffold." rsc.orgresearchgate.net The ability to introduce multiple, distinct functional groups onto the pyridine core allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial for optimizing its biological activity or material characteristics. nih.govnih.gov Polyfunctionalized pyridines serve as versatile platforms for constructing complex molecular architectures, enabling chemists to explore vast chemical spaces in drug discovery and materials development. rsc.orgresearchgate.netnih.gov

Strategic Incorporation of Halogen and Nitro Groups in Pyridine Architectures

The introduction of halogen atoms and nitro groups onto a pyridine ring dramatically influences its chemical reactivity. Halogens, such as fluorine and iodine, and the electron-withdrawing nitro group, activate the pyridine ring towards nucleophilic aromatic substitution (SNAr) reactions. researchgate.netmdpi.com This enhanced reactivity allows for the facile introduction of a wide array of other functional groups. researchgate.net Fluorine, in particular, can improve metabolic stability and binding affinity in drug candidates. The strategic placement of different halogens, like fluorine and iodine in the same molecule, offers orthogonal reactivity, enabling selective, stepwise modifications of the pyridine scaffold.

Positional Isomerism and Directed Synthesis in Pyridine Derivatives

The precise positioning of substituents on the pyridine ring is critical, as different regioisomers can exhibit vastly different biological and chemical properties. nih.govnih.govchemrxiv.org Achieving regioselectivity in the synthesis of pyridine derivatives has been a long-standing challenge in heterocyclic chemistry. chemrxiv.orgchemrxiv.org The development of methods for the directed synthesis of specific isomers is therefore of paramount importance. nih.govorganic-chemistry.org Techniques that allow for the selective functionalization of particular positions on the pyridine ring are essential for the rational design and synthesis of new chemical entities. nih.govchemrxiv.org

Contextualizing 2-Fluoro-3-iodo-5-nitropyridine within Contemporary Synthetic and Medicinal Chemistry Research

This compound is a prime example of a strategically designed polyfunctionalized pyridine. The fluorine at the 2-position, the iodine at the 3-position, and the nitro group at the 5-position each play a distinct role in its reactivity. The electron-withdrawing nitro group activates both the 2-fluoro and the less common 3-iodo positions for nucleophilic substitution. This unique arrangement allows for selective reactions at either the C-F or C-I bond, providing a powerful tool for the synthesis of complex, highly substituted pyridine derivatives. This compound has found significant utility as an intermediate in the synthesis of kinase inhibitors and other biologically active molecules. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3-iodo-5-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2FIN2O2/c6-5-4(7)1-3(2-8-5)9(10)11/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLAIGYCHFKUKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1I)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2FIN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401304639 | |

| Record name | 2-Fluoro-3-iodo-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884495-33-4 | |

| Record name | 2-Fluoro-3-iodo-5-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884495-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-3-iodo-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Fluoro 3 Iodo 5 Nitropyridine and Functional Analogues

Directed Halogenation and Nitration Strategies on Pyridine (B92270) Rings

Achieving the precise installation of fluorine, iodine, and nitro groups onto a pyridine ring requires a sophisticated understanding of directing group effects and reaction mechanisms. The inherent electron-deficient nature of the pyridine ring complicates classical electrophilic aromatic substitution, necessitating specialized techniques.

Regioselective Fluorination Techniques

The introduction of a fluorine atom onto a pyridine ring can be accomplished through several methods, with regioselectivity being the primary challenge. Key strategies include the transformation of an amino group via a diazonium salt and the activation of the pyridine ring through its N-oxide.

The Balz-Schiemann reaction is a classical and reliable method for converting a primary aromatic amine into an aryl fluoride (B91410). chemicalbook.com This reaction proceeds through the diazotization of an aminopyridine precursor, followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt. chemicalbook.com While effective, the traditional Balz-Schiemann reaction can require harsh conditions and the isolation of potentially unstable diazonium intermediates. libretexts.org Modern variations have been developed to mitigate these issues, such as using alternative counterions like hexafluorophosphates (PF₆⁻) or employing a one-pot process where organotrifluoroborates serve as the fluoride source under milder conditions. chemicalbook.comlibretexts.org A synthesis for 2-amino-5-fluoropyridine (B1271945) has been developed utilizing a diazotization-Schiemann reaction sequence, highlighting its utility in preparing fluorinated pyridines. organic-chemistry.org

Pyridine N-oxide activation offers an alternative and powerful route for regioselective fluorination. The N-oxide group activates the pyridine ring towards different substitution patterns compared to the parent heterocycle. One approach involves the conversion of pyridine N-oxides into 2-pyridyltrialkylammonium salts, which are then subjected to nucleophilic fluorination. organic-chemistry.orgprepchem.com This method is notable for its mild, metal-free conditions and high regioselectivity for the 2-position. organic-chemistry.orgprepchem.comnih.gov Another strategy is the direct C-H fluorination promoted by pyridine N-oxyl radicals, which can proceed even in water at room temperature. chemicalbook.comnih.gov Furthermore, activating pyridine N-oxides with reagents like trifluoroacetic anhydride (B1165640) can facilitate photochemical trifluoromethylation, demonstrating the versatility of N-oxide chemistry in fluorine-related transformations. acs.org

| Fluorination Technique | Precursor | Key Reagents | Key Features |

| Balz-Schiemann Reaction | Aminopyridine | NaNO₂, HBF₄ | Converts -NH₂ to -F via diazonium salt; can have harsh conditions. chemicalbook.comlibretexts.org |

| Pyridine N-Oxide Activation | Pyridine N-Oxide | Tertiary amine, Fluoride source (e.g., TBAF) | Mild, metal-free, regioselective for the 2-position. organic-chemistry.orgprepchem.com |

| C-H Fluorination | Pyridine | Pyridine N-Oxyl Radical (initiator), Selectfluor | Can be performed in water; radical mechanism. chemicalbook.comnih.gov |

Controlled Iodination Approaches

The introduction of iodine onto an electron-deficient pyridine ring, especially one bearing other deactivating groups, is a significant synthetic hurdle. Both electrophilic and metal-mediated approaches have been developed to address this challenge.

Electrophilic iodination of aromatic rings typically involves an electrophilic iodine source, such as molecular iodine (I₂) combined with an oxidizing agent, or N-iodosuccinimide (NIS). libretexts.orgcommonorganicchemistry.com Pyridine and other electron-deficient heterocycles are generally poor substrates for I₂ alone. libretexts.org To overcome this, highly reactive electrophilic systems are required. For instance, NIS in the presence of a strong acid like trifluoroacetic acid or trifluoromethanesulfonic acid can iodinate deactivated aromatic compounds. organic-chemistry.org For pyrimidines, another electron-deficient system, a combination of I₂ and silver nitrate (B79036) (AgNO₃) has been shown to be effective. nih.gov These methods rely on generating a potent "I⁺" species to react with the ring. The regioselectivity is governed by the electronic directing effects of the substituents already present on the ring.

Metal-mediated iodination provides a powerful alternative, often affording different regioselectivity through mechanisms involving C-H activation. Palladium-catalyzed C-H iodination, using a precatalyst like PdI₂, can achieve ortho-iodination of substrates containing a directing group. nih.gov Similarly, copper iodide (CuI) has been used to mediate the oxidative C-H functionalization of N-aryl enamines, leading to iodinated heterocyclic products. organic-chemistry.orgacs.org These transition metal-catalyzed reactions proceed under specific conditions and can be highly selective, providing access to isomers not obtainable through classical electrophilic substitution. organic-chemistry.org

| Iodination Approach | Typical Reagents | Mechanism Type | Key Features |

| Electrophilic Iodination | N-Iodosuccinimide (NIS), Acid Catalyst (e.g., TFA) | Electrophilic Aromatic Substitution | Requires activation for electron-deficient rings; regioselectivity is electronically controlled. organic-chemistry.orgcommonorganicchemistry.com |

| Metal-Mediated Iodination | Pd(II) or Cu(I) salts, Iodine Source | C-H Activation/Cross-Coupling | Can provide alternative regioselectivity (ortho to directing groups); useful for complex substrates. organic-chemistry.orgnih.govacs.org |

Stereoselective and Regioselective Nitration Protocols

Nitration of the pyridine ring is notoriously difficult due to the deactivating effect of the ring nitrogen, which is protonated under typical nitrating conditions (e.g., a mixture of nitric and sulfuric acids). rsc.org This deactivation makes electrophilic attack unfavorable. rsc.org

To circumvent this, modern strategies have been developed. A notable example is a dearomatization-rearomatization protocol for the highly regioselective meta-nitration of pyridines. scbt.comnih.gov This catalyst-free, one-pot process involves the formation of an intermediate oxazino azine, followed by a radical-based nitration and subsequent rearomatization, successfully installing a nitro group at the C3 or C5 position. scbt.comnih.gov

Alternatively, the regioselectivity of nitration can be controlled by pre-existing functional groups. The nitration of pyridine-N-oxide , for example, directs the incoming nitro group primarily to the C4 (para) position, as the N-oxide oxygen atom acts as an activating, ortho, para-directing group. rsc.org In contrast, the nitration of 2-aminopyridine (B139424) predominantly yields 2-amino-5-nitropyridine, with the desired 2-amino-3-nitropyridine (B1266227) formed only as a minor, difficult-to-separate byproduct. rsc.org

Precursor-Based Synthesis Routes to Pyridine Derivatives

An alternative to the sequential functionalization of a bare pyridine ring is to start with a pre-functionalized precursor and perform subsequent chemical transformations. This approach can simplify the synthesis by introducing challenging substituents at an early stage.

Transformation from Related Fluorinated Pyridines (e.g., 2-fluoro-5-nitropyridine)

A logical synthetic route to 2-fluoro-3-iodo-5-nitropyridine is the direct iodination of commercially available 2-fluoro-5-nitropyridine (B1295090). The existing fluoro and nitro groups are both electron-withdrawing, strongly deactivating the ring towards electrophilic substitution. Therefore, a direct electrophilic iodination would be extremely challenging.

A more plausible strategy is a directed ortho-metalation approach. This involves the deprotonation of the C-H bond at the 3-position using a strong base, followed by quenching the resulting organometallic intermediate with an electrophilic iodine source (e.g., I₂). The fluorine atom at the C2 position is known to be an effective directing group for metalation at the C3 position. This method relies on the increased acidity of the C3 proton due to the inductive effect of the adjacent fluorine atom. While specific literature for this exact transformation is scarce, directed metalation followed by electrophilic quench is a standard and powerful method for the regioselective functionalization of substituted aromatics and heterocycles. commonorganicchemistry.com

Utilization of 2-Hydroxy-3-iodo-5-nitropyridine as a Synthetic Intermediate

This strategy involves a multi-step sequence starting from a 2-hydroxypyridine (B17775) derivative. The synthesis can be broken down into two key stages: the formation of the iodo-nitro-hydroxypyridine intermediate and its subsequent conversion to the target fluoropyridine.

First, the precursor 2-hydroxy-5-nitropyridine (B147068) can be synthesized in a one-pot method from 2-aminopyridine. This involves nitration followed by a diazotization reaction where the amino group is converted to a hydroxyl group. google.comsigmaaldrich.com The subsequent iodination of 2-hydroxy-5-nitropyridine would then be directed to the C3 position. The hydroxyl group (which exists in tautomeric equilibrium with its pyridone form) is a strong activating, ortho, para-directing group, making the C3 position highly susceptible to electrophilic attack by a reagent like N-iodosuccinimide. chemtube3d.com

Multi-Component Reactions for Pyridine Ring Assembly

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular scaffolds like the pyridine ring in a single step from several starting materials. While a direct one-pot synthesis of this compound via an MCR is not prominently documented, the synthesis of substituted nitropyridines through such methods provides a foundational strategy.

For instance, the reaction of a 1,3-dicarbonyl compound, an aldehyde, and an ammonium (B1175870) salt can be adapted to produce highly substituted pyridines. A plausible, though currently hypothetical, MCR approach to a precursor of the target molecule could involve the condensation of a fluorinated β-ketoester, a nitro-substituted aldehyde, and an iodine-containing component, followed by cyclization and aromatization.

Another strategy involves the three-component ring transformation (TCRT) of dinitropyridone with a ketone and an ammonium source to yield nitropyridines that are otherwise difficult to synthesize. rsc.org This reaction highlights the versatility of MCRs in accessing diverse pyridine structures.

Table 1: Examples of Multi-Component Reactions for Substituted Pyridine Synthesis

| Reaction Type | Reactants | Product Type | Key Features |

| Hantzsch-type | β-ketoester, aldehyde, ammonia | Dihydropyridine | Requires subsequent oxidation to pyridine. nih.gov |

| Bohlmann-Rahtz | Enamine, ethynyl (B1212043) ketone | Substituted Pyridine | Direct formation of the aromatic pyridine ring. nih.gov |

| Guareschi-Thorpe | Cyanoacetamide, 1,3-diketone | 2-Pyridone | Forms a pyridone derivative. |

| TCRT | Dinitropyridone, ketone, ammonia | Nitropyridine | Access to otherwise difficult-to-synthesize nitropyridines. rsc.org |

| Aza-Wittig/Diels-Alder | Aryl aldehyde, α,β-unsaturated acid, enamine | Polysubstituted Pyridine | Two-pot, three-component synthesis of diverse pyridines. tandfonline.com |

Photoredox-Mediated and Radical-Based Synthetic Approaches to Halogenated Pyridines

Photoredox and radical-based methodologies have emerged as powerful tools for the late-stage functionalization of heterocyclic compounds under mild conditions. These approaches are particularly relevant for the introduction of a halogen atom, such as iodine, onto an existing pyridine ring.

The synthesis of this compound could be envisioned through the direct C-H iodination of 2-fluoro-5-nitropyridine. This substrate is electron-deficient, which can influence the regioselectivity of radical reactions. A radical-based direct C-H iodination protocol has been developed for various nitrogen-containing heterocycles, including pyridines, which can undergo iodination at the C3 and C5 positions. rsc.orgrsc.org The mechanism is believed to involve the in situ generation of an iodo radical. rsc.org

Photoredox catalysis offers a controlled way to generate radical intermediates. The process typically involves a photocatalyst that, upon excitation by visible light, initiates a single-electron transfer (SET) process. uni-regensburg.deresearchgate.net For the iodination of an electron-deficient pyridine, a plausible mechanism would involve the generation of an iodine radical from a suitable source (e.g., molecular iodine or an N-iodoamide), which then attacks the pyridine ring. The regioselectivity would be governed by the electronic properties of the substituted pyridine.

Recent studies have shown the functionalization of pyridines via pyridinyl radicals generated from the single-electron reduction of pyridinium (B92312) ions under acidic conditions. nih.gov This approach offers a different regioselectivity compared to classical Minisci reactions. While direct application to 2-fluoro-5-nitropyridine iodination is not reported, the principles could be adapted.

Table 2: Research Findings on Radical and Photoredox Halogenation of Pyridines

| Substrate Type | Reagents & Conditions | Product | Key Findings & Research Focus |

| Quinolines, Pyridones, Pyridines | K₂S₂O₈, NaI, MnSO₄, 130 °C | C3 and C5 iodinated products | Development of a radical-based direct C-H iodination protocol. rsc.orgrsc.org |

| 2-Arylpyridines | Cu-MnO catalyst, N-halosuccinimide, O₂, visible light | Halogenated 2-arylpyridines | Heterogeneous photocatalysis for C-H halogenation. uni-regensburg.de |

| Pyridines | Dithiophosphoric acid catalyst, allylic substrate, visible light | C4-functionalized pyridines | Photochemical generation of pyridinyl radicals for C-C bond formation. nih.gov |

| Electron-deficient arenes | Bu₄NI, electrolysis | Iodinated arenes | Electrochemical iodination under Lewis acid-free conditions. nih.gov |

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry provides significant advantages for the synthesis of highly functionalized and potentially hazardous compounds like this compound. The use of continuous-flow reactors enhances safety, improves heat and mass transfer, and allows for precise control over reaction parameters, often leading to higher yields and purity. rsc.orgnih.govmdpi.com

The synthesis of nitropyridines often involves highly exothermic and hazardous nitration reactions. Performing these reactions in a continuous flow setup allows for better temperature control and minimizes the accumulation of dangerous intermediates, thereby enhancing process safety. rsc.org

Similarly, halogenations using elemental halogens or other reactive halogenating agents can be safely conducted in flow reactors. rsc.org The precise dosing of reagents and the ability to quench the reaction mixture in-line are key advantages. For the synthesis of this compound, a sequential flow process could be envisioned. For example, a continuous nitration step to produce a nitropyridine precursor could be followed by a halogenation step in a subsequent flow reactor.

Recent advancements have demonstrated the use of flow chemistry for the hydrogenation of functionalized pyridines and the synthesis of various heterocyclic compounds. rsc.orgtandfonline.com The Bohlmann-Rahtz and Hantzsch pyridine syntheses have also been successfully adapted to continuous flow processing, allowing for the efficient production of trisubstituted pyridines and dihydropyridines without the isolation of intermediates. nih.gov These examples underscore the potential of flow chemistry for the scalable and safe synthesis of complex pyridine derivatives.

Table 3: Applications of Flow Chemistry in Pyridine Synthesis

| Reaction Type | Key Advantages of Flow Chemistry | Example Application |

| Nitration | Enhanced safety, improved temperature control, minimized hazardous byproducts. | Synthesis of nitroaromatic compounds. rsc.org |

| Halogenation | Safe handling of hazardous reagents (e.g., X₂, HX), precise stoichiometry control, in-line quenching. | Benzylic and aromatic halogenations. rsc.org |

| Hydrogenation | High pressure and temperature capabilities, improved catalyst handling and longevity. | Reduction of substituted pyridines to piperidines. rsc.org |

| Multi-component Reactions | Improved mixing, shorter reaction times, potential for telescoping reactions. | Bohlmann-Rahtz and Hantzsch pyridine syntheses. nih.gov |

Mechanistic Insights into the Reactivity of 2 Fluoro 3 Iodo 5 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridine (B92270) ring makes it susceptible to nucleophilic attack, a characteristic that is further enhanced by the presence of electron-withdrawing groups. pearson.comuci.edu In 2-fluoro-3-iodo-5-nitropyridine, the nitro group, in particular, plays a crucial role in activating the ring towards SNAr reactions.

Electronic and Steric Effects of Fluoro, Iodo, and Nitro Substituents on SNAr Pathways

The substituents on the pyridine ring significantly influence the regioselectivity and rate of SNAr reactions. The nitro group, being a strong electron-withdrawing group, deactivates the entire ring towards electrophilic substitution but activates it for nucleophilic attack, especially at positions ortho and para to it. uci.edu In the case of this compound, the fluorine and iodine atoms are positioned ortho and meta to the nitro group, respectively.

The fluorine atom at the C-2 position is highly activating for nucleophilic attack due to its strong electron-withdrawing inductive effect. This effect is most pronounced at the ortho and para positions. stackexchange.comechemi.com The iodine atom at the C-3 position has a less pronounced electronic effect compared to fluorine. While it is also an electron-withdrawing group, its effect is weaker.

Steric hindrance can also play a role. rsc.org The larger size of the iodine atom compared to the fluorine atom might sterically hinder the approach of a nucleophile at the adjacent C-2 and C-4 positions. However, the primary determinant of reactivity in SNAr reactions on this substrate is the electronic activation provided by the nitro and fluoro groups.

Site Selectivity and Leaving Group Preference in Pyridine SNAr

In pyridine systems, nucleophilic attack is generally favored at the C-2 (ortho) and C-4 (para) positions because the negative charge in the resulting Meisenheimer-type intermediate can be delocalized onto the electronegative nitrogen atom. stackexchange.comechemi.com For this compound, the fluorine atom is at the activated C-2 position, while the iodine is at the less activated C-3 position.

The general order of leaving group ability in SNAr reactions is often F > Cl > Br > I. This is because the rate-determining step is typically the attack of the nucleophile, and the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic. researchgate.net Therefore, in a direct competition, the fluoride (B91410) ion is generally a better leaving group than the iodide ion in SNAr reactions. researchgate.net

Given the electronic activation at the C-2 position by the nitro group and the inherent nature of fluorine as a good leaving group in SNAr, nucleophilic attack is expected to occur preferentially at the C-2 position, leading to the displacement of the fluoride ion.

Proposed Reaction Mechanisms for Fluorine Displacement

The displacement of the fluorine atom in this compound via an SNAr mechanism proceeds through a two-step addition-elimination pathway.

Nucleophilic Addition: A nucleophile attacks the electron-deficient carbon atom at the C-2 position, which is activated by the adjacent nitrogen atom and the para-nitro group. This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and the nitro group.

Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the expulsion of the fluoride ion, which is a good leaving group. This step is typically fast.

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of a carbon-iodine bond in this compound opens up possibilities for a variety of transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed C-C, C-N, and C-O Bond Formations at Iodinated Positions (e.g., Suzuki, Sonogashira Coupling)

The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in oxidative addition to low-valent transition metal catalysts like palladium(0). This difference in reactivity allows for selective functionalization at the C-3 position.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This method is widely used to form new carbon-carbon bonds. For this compound, a Suzuki-Miyaura coupling would selectively form a new C-C bond at the C-3 position. The general catalytic cycle involves oxidative addition of the aryl iodide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgnih.gov

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.orglibretexts.org This is a highly efficient method for the synthesis of arylalkynes. In the case of this compound, Sonogashira coupling would selectively occur at the C-3 position to introduce an alkynyl group. researchgate.netnih.gov The catalytic cycle is similar to the Suzuki coupling, with the key difference being the involvement of a copper acetylide intermediate.

C-N and C-O Bond Formations: Other palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (for C-N bond formation) and the Buchwald-Hartwig ether synthesis (for C-O bond formation), can also be employed to functionalize the C-3 position of this compound. These reactions typically involve the coupling of the aryl iodide with an amine or an alcohol in the presence of a palladium catalyst and a base.

Reactivity of the Fluoro and Nitro Groups in Catalytic Cycles

Under the typical conditions for palladium-catalyzed cross-coupling reactions at the C-I bond, the C-F and C-NO2 bonds are generally unreactive.

Fluoro Group: The carbon-fluorine bond is very strong and generally does not undergo oxidative addition to palladium(0) catalysts under standard cross-coupling conditions. acs.orgmdpi.commdpi.com While C-F bond activation is an area of active research, it typically requires specialized catalysts and more forcing reaction conditions. acs.org Therefore, the fluoro group in this compound is expected to remain intact during cross-coupling reactions at the C-3 position.

Nitro Group: The nitro group is also generally stable under the conditions of most palladium-catalyzed cross-coupling reactions. It is a strong electron-withdrawing group and can influence the electronic properties of the substrate and the catalyst, but it does not typically participate directly in the catalytic cycle. However, under certain reductive conditions, the nitro group could potentially be reduced. Careful selection of reaction conditions is therefore important to preserve the nitro functionality if desired.

Radical Chemistry and Single-Electron Transfer Processes

The unique substitution pattern of this compound, featuring both a powerful electron-withdrawing group and a halogen susceptible to homolytic cleavage, suggests a rich and complex radical chemistry. The interplay between the nitro group and the iodine atom governs its behavior in single-electron transfer (SET) processes, opening avenues for various chemical transformations.

Role of the Nitro Group as an Electron Acceptor in Radical Reactions

The nitro group is one of the most potent electron-withdrawing groups in organic chemistry. wikipedia.org Its presence significantly influences the electronic properties of the pyridine ring in this compound, rendering it highly electron-deficient. This electron deficiency is crucial in the context of radical reactions and single-electron transfer (SET) processes.

In a SET process, the nitro group can readily accept an electron to form a nitro radical anion. wikipedia.org This property makes the entire molecule a good electron acceptor. The formation of this radical anion intermediate is a key step in many reactions involving nitroaromatic compounds. Under aerobic conditions, this radical anion can be reoxidized to the parent nitro compound while reducing molecular oxygen to a superoxide (B77818) anion in a process known as "futile cycling".

The strong electron-accepting nature of the nitro group also plays a critical role in facilitating nucleophilic aromatic substitution (SNAr) reactions by stabilizing the negatively charged Meisenheimer intermediate. While SNAr is a polar reaction, the ability of the nitro group to stabilize negative charge is also relevant in radical-anion mechanisms that can compete with or be part of SNAr pathways.

The electron-withdrawing capacity of substituents on an aromatic ring is often quantified by the Hammett constant (σ). The nitro group has a large positive σ value, indicating its strong electron-withdrawing nature through both inductive and resonance effects. This has a profound impact on the reactivity of the molecule.

Table 1: Comparison of Hammett Constants (σp) for Common Substituents

| Substituent | Hammett Constant (σp) |

| -NO₂ | 0.78 |

| -CN | 0.66 |

| -CF₃ | 0.54 |

| -Cl | 0.23 |

| -Br | 0.23 |

| -I | 0.18 |

| -F | 0.06 |

| -H | 0.00 |

| -CH₃ | -0.17 |

| -OCH₃ | -0.27 |

| -NH₂ | -0.66 |

Data sourced from standard physical organic chemistry texts.

As the table illustrates, the nitro group is a significantly stronger electron-withdrawing group compared to the halogens present in the molecule. This highlights its dominant role in defining the electron-deficient character of the pyridine ring in this compound.

Iodine as a Radical Precursor in Pyridine Systems

The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making it susceptible to homolytic cleavage under thermal or photochemical conditions, or through interaction with radical initiators or transition metals. nih.gov This property allows the iodine atom in this compound to serve as a precursor for the formation of a pyridyl radical.

The generation of a pyridyl radical from an iodopyridine can be initiated in several ways:

Thermal or Photochemical Homolysis: The C-I bond can break upon heating or irradiation with light of a suitable wavelength, yielding a pyridyl radical and an iodine radical.

Single-Electron Transfer (SET): Reduction of the iodopyridine by a one-electron reducing agent (such as a transition metal in a low oxidation state or a strong organic reductant) can lead to the formation of a radical anion, which then fragments to release the pyridyl radical and an iodide anion. nih.gov

Reaction with Radical Initiators: A radical initiator can abstract the iodine atom to generate the corresponding pyridyl radical.

Once formed, the 3-fluoro-5-nitropyridin-2-yl radical is a highly reactive intermediate that can participate in a variety of subsequent reactions, including:

Addition to π-systems: It can add to alkenes, alkynes, and aromatic rings to form new carbon-carbon bonds.

Hydrogen Atom Abstraction: It can abstract a hydrogen atom from a suitable donor to form 2-fluoro-5-nitropyridine (B1295090).

Intramolecular Cyclization: If a suitable tether is present in the molecule, intramolecular cyclization can occur.

The redox-active nature of pyridinium (B92312) salts, which can be formed from pyridines, also allows them to serve as precursors for generating radical species under mild conditions. rsc.orgresearchgate.net

Pyridine Ring Activation and Rearrangement Mechanisms

The presence of multiple substituents with opposing electronic effects on the pyridine ring of this compound can lead to complex reactivity patterns, including activation of the ring towards certain reactions and the potential for molecular rearrangements.

The strong electron-withdrawing nitro group significantly activates the pyridine ring towards nucleophilic attack. nih.gov This activation is most pronounced at the positions ortho and para to the nitro group. In the case of this compound, the positions C2, C4, and C6 are activated. The presence of a fluorine atom at C2 and an iodine atom at C3 further influences the regioselectivity of nucleophilic attack.

While specific rearrangement mechanisms for this compound have not been detailed in the literature, related structures, particularly those containing a nitro group, are known to undergo rearrangements. One of the most relevant is the Dimroth rearrangement . nih.govresearchgate.net This rearrangement typically involves the isomerization of N-substituted iminopyrimidines to the corresponding aminopyrimidines, but the underlying principle of ring-opening and ring-closing can be applied to other heterocyclic systems.

For a Dimroth-type rearrangement to occur in a substituted pyridine, a nucleophilic attack on the ring is often the initiating step, leading to a ring-opened intermediate. This intermediate can then re-cyclize in a different manner to afford a rearranged product. The presence of electron-withdrawing groups, such as the nitro group, can facilitate the initial nucleophilic attack and thus promote such rearrangements. researchgate.net For instance, the Dimroth rearrangement is more facile in imidazo[1,2-a]pyrimidines with electron-withdrawing groups. researchgate.net

Another potential rearrangement is the migration of the nitro group itself. While less common, nitro group migrations have been observed in certain heterocyclic systems under specific reaction conditions, often in the presence of strong bases and in polar aprotic solvents. clockss.org

It is important to note that while these rearrangement mechanisms are plausible for this compound based on the reactivity of similar compounds, their actual occurrence would depend on the specific reaction conditions employed.

Applications of 2 Fluoro 3 Iodo 5 Nitropyridine in Advanced Organic Synthesis

Key Building Block for Complex Heterocyclic Structures

The strategic placement of three distinct functional groups on the pyridine (B92270) ring makes 2-fluoro-3-iodo-5-nitropyridine an exceptional starting material for the synthesis of complex heterocyclic structures. srdorganics.com The fluorine and iodine atoms serve as versatile handles for various cross-coupling reactions, while the nitro group can be readily transformed into other functionalities, such as an amino group. nih.gov This multi-faceted reactivity allows for the stepwise and regioselective introduction of different substituents, leading to the creation of highly substituted and intricate heterocyclic systems.

The differential reactivity of the carbon-fluorine and carbon-iodine bonds is a key feature that synthetic chemists exploit. The carbon-iodine bond is more susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the initial introduction of a diverse array of substituents at the 3-position. Subsequently, the more robust carbon-fluorine bond can be targeted under different reaction conditions, enabling further functionalization at the 2-position. This sequential and controlled approach is instrumental in building up molecular complexity.

Furthermore, the nitro group at the 5-position can be reduced to an amine, which can then participate in a variety of condensation and cyclization reactions to form fused heterocyclic systems. orgsyn.org This transformation significantly expands the synthetic utility of the scaffold, providing access to a broader range of complex polycyclic aromatic compounds that are often found in biologically active molecules and functional materials.

Precursor to Biologically Active Molecules and Pharmaceutical Intermediates

The structural motifs accessible from this compound are prevalent in a wide range of biologically active compounds and are of significant interest to the pharmaceutical industry. innospk.commdpi.com Its utility as a precursor allows for the efficient synthesis of novel therapeutic agents and key pharmaceutical intermediates. innospk.comchemimpex.com

Synthesis of Novel Antifungal and Antimicrobial Agents

The pyridine ring is a common scaffold in many antimicrobial and antifungal agents. By utilizing this compound, researchers can systematically modify the substituents on the pyridine core to develop new compounds with enhanced potency and improved pharmacological profiles. For instance, a series of novel 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives have been synthesized and have demonstrated significant antibacterial activity against Gram-positive bacteria. nih.gov One particular compound from this series exhibited an eight-fold stronger inhibitory effect than the commercially available antibiotic linezolid. nih.gov

The ability to introduce various functional groups through the iodo and fluoro positions allows for the fine-tuning of the molecule's interaction with biological targets, leading to the discovery of more effective antimicrobial agents.

Intermediates for Modulators of Neurodegenerative Diseases

The development of small molecules that can modulate biological pathways implicated in neurodegenerative diseases is a major focus of medicinal chemistry. The substituted pyridine core is a key feature in many compounds designed to interact with targets in the central nervous system. The versatility of this compound makes it a valuable intermediate in the synthesis of libraries of compounds for screening against targets relevant to neurodegenerative disorders.

Development of Functional Materials and Sensing Agents

Beyond its applications in medicinal chemistry, this compound and its derivatives are also being explored for their potential in materials science. The introduction of specific functional groups onto the pyridine ring can lead to the creation of organic materials with interesting photophysical and electronic properties.

For example, the introduction of arylvinyl groups can lead to fluorescent molecules whose emission properties are sensitive to the surrounding environment, such as pH. nih.gov This makes them potential candidates for the development of chemical sensors. The ability to tune the electronic properties of the pyridine ring through substitution allows for the rational design of materials with tailored optical and electronic characteristics for applications in organic electronics and sensing.

Regioselective Functionalization for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are a cornerstone of modern drug discovery and development. These studies involve the systematic modification of a lead compound's structure to understand how different functional groups and their positions influence biological activity. The distinct reactivity of the three functional groups in this compound provides a powerful platform for conducting detailed SAR studies.

Chemists can selectively modify one position at a time, allowing for a clear correlation between structural changes and their impact on biological efficacy. For example, in the development of antimalarial compounds, the replacement of the pyridine core of 3,5-diaryl-2-aminopyridines with a pyrazine (B50134) core led to a new series of analogues with potent oral antimalarial activity. nih.gov This type of systematic modification, enabled by versatile building blocks, is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. nih.gov

The ability to perform regioselective functionalization is therefore invaluable for mapping the chemical space around a pharmacophore and identifying the key structural features required for optimal biological activity.

Computational Chemistry and Theoretical Studies of 2 Fluoro 3 Iodo 5 Nitropyridine Systems

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules. For a molecule like 2-fluoro-3-iodo-5-nitropyridine, DFT could be employed to predict its geometry, stability, and electronic characteristics. Such studies have been performed on related compounds like 2-chloro-5-nitropyridine (B43025) and 2-amino-3-methyl-5-nitropyridine (B21948) to elucidate their molecular structure and vibrational frequencies. researchgate.netnih.gov

Electronic Structure Analysis (HOMO-LUMO Energies, Frontier Molecular Orbitals)

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's chemical stability and reactivity. For related nitropyridines, calculations have shown that the distribution of these orbitals and the size of the energy gap are key determinants of their chemical behavior. researchgate.netnih.gov A lower HOMO-LUMO gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable method for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map displays the electron density distribution, with red regions indicating electron-rich areas (prone to electrophilic attack) and blue regions indicating electron-poor areas (prone to nucleophilic attack). For various substituted pyridines, MEP analysis has successfully identified sites of reactivity. nih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides insight into intramolecular interactions, such as hyperconjugation and charge delocalization. This analysis can quantify the stabilization energy associated with electron delocalization from filled donor orbitals to empty acceptor orbitals, helping to explain the molecule's structure and stability. NBO studies on similar compounds have revealed significant charge transfer interactions that influence their properties. nih.govresearchgate.net

Mechanistic Pathway Elucidation through Transition State Modeling

Computational modeling is instrumental in mapping out the reaction mechanisms for chemical transformations. This involves locating the transition state structures and calculating the energy barriers associated with a particular reaction pathway.

Energy Profiles and Reaction Coordinate Analysis

By calculating the energies of reactants, intermediates, transition states, and products, an energy profile for a reaction can be constructed. This profile, often visualized along a reaction coordinate, helps to determine the feasibility and kinetics of a proposed mechanism. Such analyses have been applied to understand reactions involving pyridine (B92270) derivatives, including ring-opening mechanisms.

Solvent Effects on Reaction Energetics and Mechanisms

The surrounding solvent can significantly influence reaction rates and mechanisms. Computational models, such as the Polarizable Continuum Model (PCM), can be used to incorporate the effects of a solvent into the calculations of reaction energetics. This provides a more accurate and realistic understanding of the chemical process in solution.

While these computational methodologies have been applied to a range of related compounds, specific data tables and detailed research findings for this compound are absent from the current body of scientific literature. Future computational studies are required to provide this specific information.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Maxima)

There are no available studies that have applied computational methods to predict the spectroscopic parameters of this compound. While theoretical investigations have been conducted on other substituted pyridines, providing a methodological framework, the specific outcomes for this compound have not been reported. researchgate.netresearchgate.netresearchgate.net Such a study would typically involve the calculation of:

NMR Chemical Shifts: Predicting the ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectra.

Vibrational Frequencies: Assigning the characteristic infrared and Raman vibrational modes.

UV-Vis Maxima: Determining the electronic absorption wavelengths.

Without dedicated computational analysis, a data table of these predicted values for this compound cannot be generated.

Conformational Analysis and Molecular Dynamics Simulations

Similarly, the conformational landscape and dynamic behavior of this compound have not been explored in the scientific literature through computational means. Conformational analysis would identify the most stable geometric arrangements of the molecule, while molecular dynamics simulations could provide insights into its behavior over time at the atomic level.

Research on other substituted pyridines has utilized these techniques to understand substituent effects on molecular geometry and stability. researchgate.net However, for this compound, no such findings have been published. Therefore, a data table detailing conformational energies or other results from molecular dynamics simulations is not available.

Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Fluoro 3 Iodo 5 Nitropyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2-Fluoro-3-iodo-5-nitropyridine, a combination of multi-nuclear and multi-dimensional NMR experiments is required for a complete assignment.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) for Positional Assignment and Coupling Analysis

A thorough NMR analysis involves probing multiple types of active nuclei within the molecule, primarily ¹H, ¹³C, and ¹⁹F. libretexts.org Each nucleus provides a unique perspective on the molecular structure.

¹H NMR: The ¹H NMR spectrum is expected to show two signals corresponding to the two protons on the pyridine (B92270) ring (H-4 and H-6).

Chemical Shifts (δ): Due to the strong electron-withdrawing effects of the nitro (NO₂), fluoro (F), and iodo (I) groups, both protons are expected to be significantly deshielded, appearing at high chemical shifts (downfield), likely in the range of 8.0-9.5 ppm. The proton at the C-6 position, being ortho to the nitrogen atom and para to the nitro group, is anticipated to be the most downfield. The proton at C-4 will also be downfield due to its position relative to the nitrogen and the adjacent iodo and nitro groups.

Coupling Analysis: The two protons will exhibit spin-spin coupling to each other. This would result in both signals appearing as doublets. Furthermore, the proton at C-4 will show coupling to the ¹⁹F nucleus at C-2. This will split the H-4 signal further, resulting in a doublet of doublets. The coupling constant for this interaction (⁴JHF) is typically small.

¹³C NMR: The ¹³C NMR spectrum will display five distinct signals for the five carbon atoms of the pyridine ring.

Chemical Shifts (δ): The chemical shifts will be influenced by the attached substituents. The carbon atom C-5, bonded to the highly electron-withdrawing nitro group, is expected to be significantly downfield. Similarly, C-2 (bonded to fluorine) and C-3 (bonded to iodine) will show characteristic shifts influenced by the electronegativity and heavy atom effect of the halogens. The carbon atoms C-4 and C-6 will also have distinct chemical shifts based on their positions within the substituted ring.

Coupling Analysis: A key feature will be the carbon-fluorine coupling. The signal for C-2 will appear as a large doublet due to one-bond coupling (¹JCF). Other carbons (C-3, C-4) will also show smaller couplings to the fluorine atom (²JCF, ³JCF).

¹⁹F NMR: As fluorine-19 is a 100% naturally abundant, spin-1/2 nucleus, ¹⁹F NMR is a highly sensitive and informative technique. wikipedia.orgthermofisher.com

Chemical Shift (δ): A single resonance is expected for the fluorine atom at the C-2 position. The chemical shift range for fluoroaromatic compounds is large, allowing for clear identification. azom.com For a fluorine atom on a pyridine ring, the shift is typically observed between -100 and -200 ppm, with the exact value depending on the other substituents. azom.com

Coupling Analysis: The ¹⁹F signal will be split into a doublet due to coupling with the adjacent proton at C-4 (⁴JFH). Long-range couplings to other protons or carbons might also be observable.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant(s) (J, Hz) |

| ¹H | H-4 | 8.0 - 8.5 | dd | ⁴JHH, ⁴JHF |

| H-6 | 9.0 - 9.5 | d | ⁴JHH | |

| ¹³C | C-2 | 155 - 165 | d | ¹JCF |

| C-3 | 90 - 100 | d | ²JCF | |

| C-4 | 140 - 150 | d | ³JCF | |

| C-5 | 145 - 155 | s | ||

| C-6 | 150 - 160 | s | ||

| ¹⁹F | F-2 | -120 to -160 | d | ⁴JFH |

Note: These are predicted values based on general principles and data from analogous compounds. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

While 1D NMR provides information about individual nuclei, 2D NMR experiments reveal the connections between them, which is indispensable for assembling the molecular structure. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other. libretexts.org For this compound, a COSY spectrum would show a cross-peak connecting the signals of H-4 and H-6, confirming their through-bond coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). wikipedia.org An HSQC spectrum would show a correlation peak between the H-4 signal and the C-4 signal, and another between the H-6 signal and the C-6 signal. This allows for the unambiguous assignment of the protonated carbons in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons, typically over two or three bonds. It is crucial for identifying the connectivity between different parts of a molecule. Key expected HMBC correlations would include:

H-4 to C-2, C-3, C-5, and C-6 .

H-6 to C-2, C-4, and C-5 . These correlations would definitively establish the substitution pattern on the pyridine ring by linking the protons to the quaternary (non-protonated) carbons C-2, C-3, and C-5.

Table 2: Expected 2D NMR Correlations for Structural Elucidation

| Experiment | Correlated Nuclei | Expected Cross-Peaks | Information Gained |

| COSY | ¹H - ¹H | H-4 ↔ H-6 | Confirms coupling between the two ring protons. |

| HSQC | ¹H - ¹³C (¹J) | H-4 ↔ C-4; H-6 ↔ C-6 | Assigns the protonated carbons. |

| HMBC | ¹H - ¹³C (²⁻³J) | H-4 ↔ C-2, C-3, C-5, C-6 | Confirms placement of substituents relative to H-4. |

| H-6 ↔ C-2, C-4, C-5 | Confirms placement of substituents relative to H-6. |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound. thieme-connect.de Infrared (IR) and Raman spectroscopy are complementary techniques that provide a molecular fingerprint, allowing for the identification of functional groups and offering insights into molecular structure. researchgate.net

Characteristic Vibrational Modes of Substituted Pyridines, Fluoro, Iodo, and Nitro Groups

The IR and Raman spectra of this compound will be complex, but several characteristic bands can be predicted. pressbooks.pub

Pyridine Ring Vibrations: The aromatic pyridine ring has several characteristic vibrations.

C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹. orgchemboulder.com

C=C and C=N stretching: These ring stretching vibrations occur in the 1400-1650 cm⁻¹ region. The presence of electron-withdrawing substituents is expected to shift these bands. pressbooks.pub

Ring Breathing Modes: These are often strong in the Raman spectrum and appear around 1000 cm⁻¹. slideshare.net

C-H out-of-plane bending: These strong bands in the IR spectrum, found between 900-675 cm⁻¹, are diagnostic of the substitution pattern. orgchemboulder.com

Nitro Group (NO₂) Vibrations: The nitro group has two characteristic and intense stretching vibrations in the IR spectrum.

Asymmetric stretch (νas): Expected in the range of 1500-1570 cm⁻¹.

Symmetric stretch (νs): Expected in the range of 1300-1370 cm⁻¹.

Fluoro Group (C-F) Vibration: The C-F stretching vibration gives rise to a strong absorption in the IR spectrum, typically in the 1250-1150 cm⁻¹ region for aryl fluorides. wikipedia.org

Iodo Group (C-I) Vibration: The C-I stretching vibration occurs at lower frequencies due to the heavy mass of the iodine atom. It is expected in the 600-500 cm⁻¹ region and is often weak in the IR spectrum but may be more prominent in the Raman spectrum.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

| Pyridine Ring | C-H stretch | 3100 - 3000 | Medium-Weak | Medium |

| C=C, C=N stretch | 1650 - 1400 | Medium-Strong | Medium-Strong | |

| Ring Breathing | ~1000 | Weak | Strong | |

| C-H out-of-plane bend | 900 - 700 | Strong | Weak | |

| Nitro Group | NO₂ asymmetric stretch | 1570 - 1500 | Strong | Medium |

| NO₂ symmetric stretch | 1370 - 1300 | Strong | Strong | |

| Fluoro Group | C-F stretch | 1250 - 1150 | Strong | Weak |

| Iodo Group | C-I stretch | 600 - 500 | Medium-Weak | Strong |

Analysis of Intramolecular Interactions

The positions and intensities of the vibrational bands are sensitive to the electronic environment within the molecule. The strong electron-withdrawing nature of the nitro group, combined with the inductive effects of the fluorine and iodine atoms, will influence the electron density of the pyridine ring. This can lead to shifts in the characteristic ring vibration frequencies compared to unsubstituted pyridine. These shifts, when analyzed, can provide information about the interplay of electronic effects between the various substituents.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by measuring its mass with very high precision. It also provides structural information through the analysis of fragmentation patterns. youtube.com

For this compound (C₅H₂FIN₂O₂), the calculated monoisotopic mass is 283.9148 u. An HRMS experiment would aim to measure this mass to within a few parts per million, which would confirm the elemental formula.

Under electron ionization (EI), the molecule will form a molecular ion (M⁺˙) which then undergoes fragmentation. The fragmentation pattern provides a roadmap of the molecule's structure, as weaker bonds tend to break first. For nitroaromatic compounds, characteristic fragmentation pathways include the loss of the nitro group. nih.govnih.govstrath.ac.uk

A plausible fragmentation pathway could be:

Loss of the nitro group: M⁺˙ → [M - NO₂]⁺. This is often a primary fragmentation step for nitroaromatics.

Loss of the iodine atom: M⁺˙ → [M - I]⁺. The C-I bond is relatively weak and can cleave to form a stable cation.

Sequential losses: The initial fragments can undergo further fragmentation, such as the loss of CO or HCN from the pyridine ring structure, leading to smaller, stable fragment ions.

Table 4: Predicted HRMS Fragments for this compound

| Ion | Formula | Calculated m/z | Description |

| [M]⁺˙ | [C₅H₂FIN₂O₂]⁺˙ | 283.9148 | Molecular Ion |

| [M-NO₂]⁺ | [C₅H₂FI N]⁺ | 237.9294 | Loss of nitro group |

| [M-I]⁺ | [C₅H₂FN₂O₂]⁺ | 157.0050 | Loss of iodine atom |

| [M-NO₂-HCN]⁺ | [C₄H F I]⁺ | 210.9138 | Loss of nitro group and hydrogen cyanide |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by this compound excites electrons from lower to higher energy molecular orbitals. The resulting spectrum provides valuable information about the extent of conjugation and the electronic effects of the substituents on the pyridine ring. The nitro group (-NO2), being a strong electron-withdrawing group, and the halogen atoms (fluorine and iodine) significantly influence the energy of the π-π* and n-π* transitions. By analyzing the wavelength of maximum absorption (λmax) and the molar absorptivity (ε), researchers can quantify these electronic effects.

Detailed analysis of the UV-Vis spectrum of this compound and related compounds reveals shifts in λmax that can be correlated with the electronic nature of the substituents. For instance, the introduction of a nitro group typically results in a bathochromic (red) shift, indicating a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

| Compound | λmax (nm) | Solvent | Electronic Transition |

| 2-Fluoro-5-nitropyridine (B1295090) | 265 | Ethanol | π-π |

| 2-Iodo-3-nitropyridine | 258 | Methanol | π-π |

This table is illustrative and based on typical values for similar compounds. Actual experimental values may vary.

X-ray Crystallography for Solid-State Molecular Geometry and Packing Arrangements

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org This technique provides unequivocal data on bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecular geometry of this compound. For a related compound, 2-iodo-3-nitropyridine, X-ray diffraction analysis revealed a monoclinic crystal system. nih.gov In the solid state, the nitro group was found to be tilted with respect to the pyridine ring by 34.6 (3)°. nih.gov

The crystal structure also elucidates the intermolecular interactions that govern the packing of molecules in the crystal lattice. In the case of 2-iodo-3-nitropyridine, intermolecular C—H⋯N hydrogen-bonding interactions link the molecules into one-dimensional chains. nih.gov Similar interactions, along with potential halogen bonding involving the iodine atom, are expected to play a crucial role in the crystal packing of this compound. Understanding these packing arrangements is vital for predicting physical properties such as melting point and solubility.

Crystallographic Data for a Related Compound: 2-Iodo-3-nitropyridine nih.gov

| Parameter | Value |

| Formula | C₅H₃IN₂O₂ |

| Molecular Weight | 249.99 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.0169 (15) |

| b (Å) | 12.313 (2) |

| c (Å) | 8.0999 (15) |

| β (°) | 119.66 (2) |

| Volume (ų) | 694.8 (3) |

| Z | 4 |

Chromatographic-Spectroscopic Coupling Techniques (e.g., GC-MS) for Purity and Product Distribution Analysis

Coupled chromatographic and spectroscopic techniques are indispensable for the analysis of complex chemical mixtures, offering both separation and identification capabilities. nih.govwiley.com Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful tool for assessing the purity of this compound and for analyzing the product distribution in its synthesis. researchgate.net

In a typical GC-MS analysis, the sample is first vaporized and separated based on the components' volatility and interaction with the stationary phase in the GC column. researchgate.netnih.gov This provides high-resolution separation of the target compound from any impurities or byproducts. researchgate.net As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, providing information about the molecular weight and structure of the analyte. researchgate.net This allows for the unambiguous identification of this compound and the characterization of any related substances present in the sample. The high sensitivity of MS also enables the detection and quantification of trace-level impurities. nih.gov

Biological Activity of 2 Fluoro 3 Iodo 5 Nitropyridine Derivatives: Mechanistic Insights in Vitro Studies

In Vitro Evaluation of Antimicrobial and Anti-inflammatory Properties

The antimicrobial potential of pyridine (B92270) derivatives is well-documented, with the nitro group often playing a crucial role in their activity. For instance, nicotinic acid benzylidene hydrazide derivatives containing a nitro group have demonstrated notable activity against various bacterial and fungal strains, including S. aureus, B. subtilis, E. coli, C. albicans, and A. niger. nih.gov The antimicrobial efficacy of these compounds is often comparable to standard drugs like fluconazole (B54011) and norfloxacin. nih.gov While specific data on the direct antimicrobial activity of 2-fluoro-3-iodo-5-nitropyridine derivatives is limited in publicly available literature, the known antimicrobial properties of related nitropyridines suggest this is a promising area for further investigation.

In the realm of anti-inflammatory research, derivatives of 3-hydroxy pyridine-4-one have shown significant anti-inflammatory effects in both carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. nih.gov The anti-inflammatory action of these compounds is thought to be linked to their iron-chelating properties, which may interfere with the activity of heme-dependent enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), key players in the inflammatory cascade. nih.gov Given that inflammation is often a component of infectious diseases, compounds with dual antimicrobial and anti-inflammatory properties are of particular interest.

| Derivative Class | Organism/Assay | Activity | Reference |

| Nicotinic acid benzylidene hydrazides (nitro-substituted) | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Active | nih.gov |

| 3-Hydroxy pyridine-4-one derivatives | Carrageenan-induced paw edema (rat), Croton oil-induced ear edema (mice) | Significant inhibition | nih.gov |

Elucidation of Molecular Mechanisms of Action: Enzyme Inhibition and Receptor Binding Studies

The biological activity of pyridine derivatives is often attributed to their ability to interact with specific molecular targets, such as enzymes and receptors. A notable example is the inhibition of thymidylate synthetase by 5-fluoro-5'-O-nitro-2'-deoxyuridine (FdUMN), a fluorinated pyrimidine (B1678525) derivative. nih.gov Intracellular activation of FdUMN is required for its inhibitory effect on this crucial enzyme involved in DNA synthesis. nih.gov This highlights a common mechanism for nitro-containing compounds, where reduction of the nitro group can lead to reactive intermediates that interact with cellular macromolecules.

In the context of receptor binding, various derivatives of 2-aminomethylpyrrolidinyl derived 4,5-dihydrobenzo[g]indolcarboxamides have been synthesized and evaluated for their affinity to dopamine (B1211576) D2-like receptors. nih.gov These studies demonstrate the importance of the chemical scaffold in determining binding affinity and selectivity. While direct enzyme inhibition and receptor binding data for this compound derivatives are not extensively reported, the known activities of related fluorinated and nitropyridine compounds provide a strong rationale for investigating their interactions with various enzymatic and receptor systems.

| Compound/Derivative Class | Target Enzyme/Receptor | Effect | Reference |

| 5-Fluoro-5'-O-nitro-2'-deoxyuridine (FdUMN) | Thymidylate Synthetase | Inhibition (after intracellular activation) | nih.gov |

| 2-Aminomethylpyrrolidinyl derived 4,5-dihydrobenzo[g]indolcarboxamides | Dopamine D2-like receptors | Variable binding affinity | nih.gov |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Substituted Pyridine Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For many pyridine derivatives, the nature and position of substituents on the pyridine ring significantly influence their potency and selectivity. For instance, in a series of imidazopyridine derivatives, fluoro substitution at the ortho position of a connected benzene (B151609) ring was found to be critical for inhibitory activity against the transcriptional activity of HIF-1. nih.gov

Similarly, studies on 2,7-diaminofluorene (B165470) and 2,7-diaminocarbazole derivatives have shown that appropriate alkyl substitution at specific positions can mitigate the mutagenicity associated with the core structures, allowing for their safe use in drug discovery. nih.gov These findings underscore the importance of fine-tuning the substitution pattern to achieve the desired biological effect while minimizing off-target activities. The presence of the fluoro, iodo, and nitro groups in this compound offers multiple points for modification, providing a rich platform for SAR and SPR studies to develop potent and selective therapeutic agents.

| Compound Class | Key SAR Finding | Reference |

| Imidazopyridine derivatives | ortho-Fluoro substitution on the benzene ring is crucial for HIF-1 inhibitory activity. | nih.gov |

| 2,7-Diaminofluorene and 2,7-diaminocarbazole derivatives | Alkyl substitution at the C9 or N9 position can reduce mutagenicity. | nih.gov |

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used in drug design to understand how a ligand might interact with its protein target. For example, docking studies of pyridopyrimidinone derivatives into the active site of the COX-2 enzyme have provided insights into their anti-inflammatory mechanism. nih.gov

Cellular Assays for Cytotoxicity and Specific Biological Pathways

Cellular assays are essential for evaluating the biological effects of new compounds at the cellular level, including their cytotoxicity and impact on specific signaling pathways. Studies on 1,4-dihydropyridine (B1200194) derivatives containing a nitroimidazole moiety have demonstrated their cytotoxic effects on various cancer cell lines, with the data suggesting that the presence of nitrogen is crucial for this activity. brieflands.com

The cytotoxicity of fluorinated derivatives of 1,4-naphthoquinone (B94277) has also been evaluated against several tumor cell lines, with some compounds showing promising activity. researchgate.net Furthermore, investigations into the cytotoxicity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives have identified compounds with potent antiproliferative activity against specific cancer cell lines, along with the ability to induce apoptosis. nih.gov These studies highlight the importance of assessing the cytotoxic profile of new chemical entities to determine their therapeutic potential and potential liabilities.

| Derivative Class | Cell Line(s) | Key Finding | Reference |

| 1,4-Dihydropyridine derivatives with nitroimidazole | Raji, K562, Fen, HeLa | Moderate-good cytotoxic activity | brieflands.com |

| Fluorinated 1,4-naphthoquinone derivatives | RPMI, MCF, HEP | Efficient growth inhibitors | researchgate.net |

| 2-Oxo-pyridine and 1′H-spiro-pyridine derivatives | HepG-2, Caco-2 | Potent antiproliferative activity and apoptosis induction | nih.gov |

Design and Synthesis of Radiolabeled Derivatives for Diagnostic Imaging Research (e.g., PET/SPECT precursors)

The incorporation of positron-emitting (e.g., ¹⁸F) or single-photon-emitting (e.g., ¹²³I) radionuclides into biologically active molecules allows for their use as probes in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging. These non-invasive techniques are invaluable for visualizing and quantifying biological processes in vivo.

The synthesis of radiolabeled compounds often requires specialized methods to handle the short-lived isotopes and small amounts of material. For instance, a method for the radiochemical synthesis of [¹⁸F]3-fluoro-4-aminopyridine has been developed via the direct radiofluorination of a pyridine N-oxide precursor. nih.gov This approach highlights a potential strategy for labeling related pyridine derivatives. The presence of a fluorine and an iodine atom in the this compound scaffold makes it an attractive candidate for the development of both ¹⁸F-labeled PET and radioiodinated SPECT imaging agents. The synthesis of such radiolabeled derivatives would enable preclinical and potentially clinical studies to investigate the in vivo distribution, target engagement, and pharmacokinetics of this class of compounds.

| Radiolabeling Approach | Precursor | Resulting Radiolabeled Compound | Reference |

| Direct radiofluorination | 3-Bromo-4-nitropyridine N-oxide | [¹⁸F]3-Fluoro-4-aminopyridine | nih.gov |

| Iodination | Various precursors | Radioiodinated compounds for SPECT | nih.gov |

Current Challenges and Future Research Trajectories

Development of Eco-Friendly and Atom-Economical Synthetic Protocols

A significant hurdle in the widespread utilization of complex pyridines is the development of sustainable and efficient synthetic routes. Traditional methods for the synthesis of related halonitropyridines often involve harsh reaction conditions, the use of hazardous reagents, and the generation of substantial chemical waste. For instance, the synthesis of 2-chloro-5-nitropyridine (B43025) has historically involved nitration with a mixture of nitric and sulfuric acids, which produces a large volume of acidic wastewater google.com.

Future research must prioritize the development of green and atom-economical protocols for the synthesis of 2-Fluoro-3-iodo-5-nitropyridine. This could involve:

Catalytic Approaches: Investigating novel catalytic systems that can regioselectively introduce the fluoro, iodo, and nitro functionalities onto the pyridine (B92270) ring, minimizing the use of stoichiometric reagents.

Flow Chemistry: Utilizing microreactor technology to enable safer and more efficient synthesis with precise control over reaction parameters, potentially reducing byproduct formation.

Alternative Reagents: Exploring the use of less hazardous and more environmentally benign halogenating and nitrating agents. A patent for the preparation of 2-chloro-5-nitropyridine highlights a method that avoids nitration, thereby reducing wastewater and improving safety google.com. Similar innovative strategies are needed for the target compound.

Exploration of Novel Reactivity Patterns for Enhanced Functionalization

The unique arrangement of substituents on the this compound ring offers a rich playground for chemical transformations. The fluorine and iodine atoms provide distinct handles for a variety of coupling reactions, while the nitro group can be a precursor to other functional groups.

Future investigations should focus on:

Selective Cross-Coupling: Systematically exploring the differential reactivity of the C-F and C-I bonds in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This would allow for the sequential and regioselective introduction of diverse molecular fragments.

Nucleophilic Aromatic Substitution (SNAr): Mapping the reactivity of the fluorine atom towards various nucleophiles, which is a common functionalization pathway for fluorinated pyridines.

Reduction of the Nitro Group: Developing selective methods to reduce the nitro group to an amino group, which can then be further derivatized. This transformation would open up a vast chemical space for generating libraries of novel compounds.

Rational Design and Optimization of Derivatives with Tunable Biological Activities

The true value of this compound lies in its potential as a scaffold for the development of new bioactive molecules. The substituents on the pyridine ring are known to influence pharmacokinetic and pharmacodynamic properties. For example, fused pyrano[2,3-b]pyridine derivatives have shown promising antimicrobial activity bldpharm.com. Similarly, various substituted piperidines, which can be conceptually related to pyridine derivatives, exhibit a wide range of biological activities, including as glycosidase inhibitors and immunosuppressants cymitquimica.com.

A forward-looking research strategy would involve:

Structure-Activity Relationship (SAR) Studies: Synthesizing a focused library of derivatives by systematically modifying each position of the pyridine ring and evaluating their biological activity against a panel of relevant targets (e.g., kinases, proteases, GPCRs).

Bioisosteric Replacement: Utilizing the fluoro and iodo substituents for bioisosteric replacement of other functional groups to fine-tune the biological properties of known active compounds.

Fragment-Based Drug Discovery: Employing this compound as a core fragment for the development of new lead compounds.

Advancements in Computational Methodologies for Predictive Chemical and Biological Research

Given the limited experimental data, computational chemistry can play a pivotal role in accelerating the exploration of this compound. In silico methods can provide valuable insights into the molecule's properties and potential applications.

Future computational research should aim to:

Predict Reactivity: Employing density functional theory (DFT) and other quantum chemical methods to predict the regioselectivity of chemical reactions and to understand the electronic structure of the molecule.